molecular formula C13H8F2O2 B577792 3-(2-Fluorophenyl)-5-fluorobenzoic acid CAS No. 1214386-75-0

3-(2-Fluorophenyl)-5-fluorobenzoic acid

Cat. No. B577792
M. Wt: 234.202
InChI Key: OQDFPGCBAJRMTJ-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenyl)-5-fluorobenzoic acid” is likely a fluorinated aromatic compound, which means it contains a benzene ring (or phenyl group) with fluorine atoms attached. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .


Synthesis Analysis

While specific synthesis methods for “3-(2-Fluorophenyl)-5-fluorobenzoic acid” are not available, fluorinated compounds are often synthesized using methods such as electrophilic fluorination, nucleophilic fluorination, and transition metal-mediated fluorination .


Molecular Structure Analysis

The molecular structure of “3-(2-Fluorophenyl)-5-fluorobenzoic acid” would likely consist of a benzene ring with fluorine atoms at the 2nd and 5th positions, and a carboxylic acid group at the 3rd position .


Chemical Reactions Analysis

The reactivity of “3-(2-Fluorophenyl)-5-fluorobenzoic acid” would likely be influenced by the electron-withdrawing nature of the fluorine atoms, which can activate the benzene ring towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

While specific properties for “3-(2-Fluorophenyl)-5-fluorobenzoic acid” are not available, fluorinated compounds generally exhibit high thermal and chemical stability, low polarizability, and unique electronic properties .

Scientific Research Applications

Application 1: Fluorinated Boronic Acids in Chemistry and Medicine

  • Summary of the Application: Fluorinated boronic acids are compounds of great importance in various areas of bioorganic and medicinal chemistry . The introduction of fluorine atoms increases the acidic character of the boronic center .
  • Methods of Application: The acidity constants and hydrolytic stability of all isomers of fluoro-substituted phenylboronic acids have been determined by both spectrophotometric and potentiometric methods .
  • Results or Outcomes: The introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids, depending on the position and number of fluorine substituents . The less-stable compounds are those with two fluorine atoms at the ortho positions .

Application 2: Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

  • Summary of the Application: Fluorinated boronic acids, such as 3-Fluorophenylboronic acid, have been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
  • Methods of Application: The synthesis involves palladium-catalyzed cross-coupling reactions .
  • Results or Outcomes: The resulting compounds exhibit liquid crystalline properties, which can be useful in various applications, including display technologies .

Application 3: Synthesis of Potent Leukotriene B4 Receptor Agonists

  • Summary of the Application: Fluorinated boronic acids have been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
  • Methods of Application: The synthesis involves the reaction of the fluorinated boronic acid with appropriate phenolic compounds .
  • Results or Outcomes: The resulting compounds have shown potent agonistic activity at the leukotriene B4 receptor, which is involved in inflammatory responses .

Application 4: Preparation of Phenylboronic Catechol Esters

  • Summary of the Application: Fluorinated boronic acids, such as 2-Fluorophenylboronic acid, have been used in the preparation of phenylboronic catechol esters .
  • Methods of Application: The synthesis involves the reaction of the fluorinated boronic acid with appropriate catechol compounds .
  • Results or Outcomes: The resulting phenylboronic catechol esters are promising anion receptors for polymer electrolytes .

Application 5: Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

  • Summary of the Application: Fluorinated boronic acids have been used in the diastereoselective synthesis of trisubstituted allylic alcohols .
  • Methods of Application: The synthesis involves rhodium-catalyzed arylation .
  • Results or Outcomes: The resulting trisubstituted allylic alcohols are synthesized in a diastereoselective manner .

Application 6: Site-selective Suzuki-Miyaura Arylation Reactions

  • Summary of the Application: Fluorinated boronic acids have been used in site-selective Suzuki-Miyaura arylation reactions .
  • Methods of Application: The synthesis involves the reaction of the fluorinated boronic acid with appropriate aryl halides .
  • Results or Outcomes: The resulting compounds are synthesized in a site-selective manner .

Future Directions

The use of fluorinated compounds in pharmaceuticals and agrochemicals is a growing field of research, with potential for the development of new drugs and pesticides .

properties

IUPAC Name

3-fluoro-5-(2-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDFPGCBAJRMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673356
Record name 2',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-5-fluorobenzoic acid

CAS RN

1214386-75-0
Record name 2',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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